molecular formula C22H24N4O B2394952 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421524-08-4

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2394952
CAS No.: 1421524-08-4
M. Wt: 360.461
InChI Key: MBTDOTJSNBMXLH-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature pyrrole, pyridine, or piperazine rings. Examples include:

Uniqueness

What sets (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone apart is its unique combination of three different heterocyclic rings. This structural complexity can lead to unique interactions with biological targets, making it a valuable compound for drug discovery and other scientific research .

Properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-(4-pyrrol-1-ylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(21-18-20(8-10-23-21)25-11-4-5-12-25)26-16-14-24(15-17-26)13-9-19-6-2-1-3-7-19/h1-8,10-12,18H,9,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTDOTJSNBMXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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